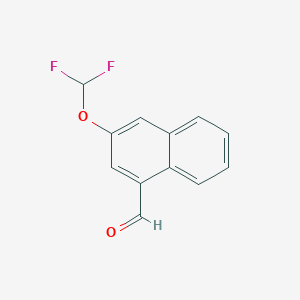![molecular formula C12H20O4 B11882105 Ethyl 7-methyl-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B11882105.png)
Ethyl 7-methyl-1,4-dioxaspiro[4.5]decane-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 7-Metil-1,4-dioxaspiro[4.5]decano-7-carboxilato de etilo es un compuesto químico con la fórmula molecular C12H20O4. Es un compuesto espiro, caracterizado por una estructura única donde dos anillos están conectados a través de un solo átomo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 7-Metil-1,4-dioxaspiro[4.5]decano-7-carboxilato de etilo normalmente implica la reacción del 4-oxociclohexanocarboxilato de etilo con etilenglicol en presencia de un catalizador ácido. La reacción procede a través de la formación de un intermedio cetal, que luego sufre ciclación para formar el compuesto espiro. Las condiciones de reacción suelen implicar la reflujo de los reactivos en una atmósfera inerte para evitar la oxidación .
Métodos de Producción Industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar un alto rendimiento y pureza del producto final. La reacción se lleva a cabo típicamente en reactores grandes con sistemas de agitación y control de temperatura eficientes para mantener las condiciones de reacción deseadas .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 7-Metil-1,4-dioxaspiro[4.5]decano-7-carboxilato de etilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Los nucleófilos como las aminas o los alcoholes se pueden utilizar en reacciones de sustitución.
Principales Productos Formados
Oxidación: Ácidos carboxílicos o cetonas.
Reducción: Alcoholes.
Sustitución: Amidas o éteres, dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 7-Metil-1,4-dioxaspiro[4.5]decano-7-carboxilato de etilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como sonda bioquímica.
Medicina: Se explora su potencial propiedades terapéuticas, incluso como analgésico o agente antiinflamatorio.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 7-Metil-1,4-dioxaspiro[4.5]decano-7-carboxilato de etilo implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Las vías y los objetivos exactos dependen de la aplicación específica y del sistema biológico que se está estudiando .
Comparación Con Compuestos Similares
Compuestos Similares
- 1,4-Dioxaspiro[4.5]decano-8-carboxilato de etilo
- 1,4-Dioxaspiro[4.5]decano-8-carboxilato de metilo
- 8-Formil-1,4-dioxaspiro[4.5]decano-8-carboxilato de etilo
Unicidad
El 7-Metil-1,4-dioxaspiro[4.5]decano-7-carboxilato de etilo es único debido a la presencia de un grupo metilo en la posición 7, que puede influir en su reactividad química y actividad biológica. Esta característica estructural lo distingue de otros compuestos similares y puede conducir a diferentes propiedades y aplicaciones .
Propiedades
Fórmula molecular |
C12H20O4 |
|---|---|
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
ethyl 7-methyl-1,4-dioxaspiro[4.5]decane-7-carboxylate |
InChI |
InChI=1S/C12H20O4/c1-3-14-10(13)11(2)5-4-6-12(9-11)15-7-8-16-12/h3-9H2,1-2H3 |
Clave InChI |
LGVZJAAGYBDPCN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCCC2(C1)OCCO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile, 6-(1-piperazinyl)-](/img/structure/B11882024.png)
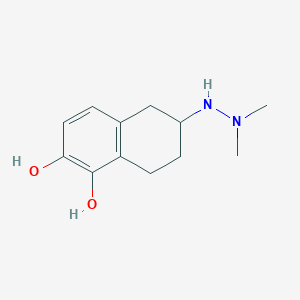

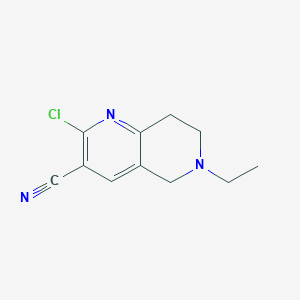

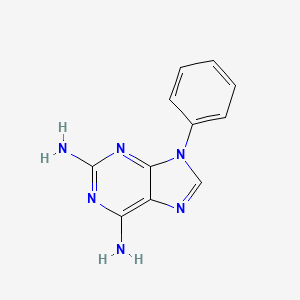
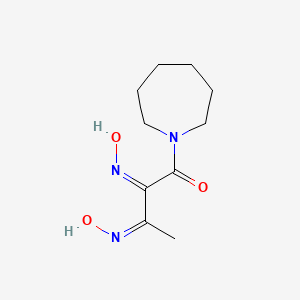
![2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11882079.png)
